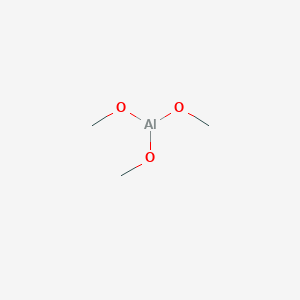

Trimethoxyaluminum

Description

Trimethoxyaluminum (Al(OCH₃)₃) is an organoaluminum compound characterized by a central aluminum atom bonded to three methoxy (OCH₃) groups. It is a metal alkoxide with applications in organic synthesis, catalysis, and materials science. This compound itself may serve as a precursor for synthesizing aluminum-containing catalysts or complexes due to its Lewis acidity and hydrolytic sensitivity.

Properties

Molecular Formula |

C3H9AlO3 |

|---|---|

Molecular Weight |

120.08 g/mol |

IUPAC Name |

trimethoxyalumane |

InChI |

InChI=1S/3CH3O.Al/c3*1-2;/h3*1H3;/q3*-1;+3 |

InChI Key |

UAEJRRZPRZCUBE-UHFFFAOYSA-N |

Canonical SMILES |

CO[Al](OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Aluminum trimethoxide can be synthesized by reacting aluminum metal with methanol. The reaction typically requires anhydrous conditions to prevent the formation of aluminum hydroxide. The reaction is as follows:

2Al+6CH3OH→2Al(OCH3)3+3H2

This reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods: In industrial settings, aluminum trimethoxide is produced by a similar method but on a larger scale. The process involves the use of high-purity aluminum and methanol, with the reaction being conducted in specialized reactors that can handle the exothermic nature of the reaction and the need for an inert atmosphere.

Chemical Reactions Analysis

Types of Reactions:

- Aluminum trimethoxide reacts with water to form aluminum hydroxide and methanol.

Hydrolysis: Al(OCH3)3+3H2O→Al(OH)3+3CH3OH

It can react with other alcohols to form different aluminum alkoxides.Alcoholysis: Al(OCH3)3+3ROH→Al(OR)3+3CH3OH

Reduction: It can act as a reducing agent in organic synthesis, particularly in the reduction of carbonyl compounds to alcohols.

Common Reagents and Conditions:

Water: For hydrolysis reactions.

Alcohols: For alcoholysis reactions.

Carbonyl Compounds: For reduction reactions.

Major Products:

Aluminum Hydroxide: Formed during hydrolysis.

Various Aluminum Alkoxides: Formed during alcoholysis.

Alcohols: Formed during reduction reactions.

Scientific Research Applications

Chemistry:

Catalysis: Aluminum trimethoxide is used as a catalyst in various organic reactions, including polymerization and esterification.

Synthesis of Alumina: It is used in the sol-gel process to produce high-purity alumina.

Biology and Medicine:

Drug Delivery Systems: Research is being conducted on using aluminum trimethoxide in the development of drug delivery systems due to its ability to form stable complexes with various drugs.

Industry:

Coatings: It is used in the production of coatings and thin films due to its ability to form uniform layers.

Nanotechnology: Aluminum trimethoxide is used in the synthesis of nanoparticles and nanostructures.

Mechanism of Action

Molecular Targets and Pathways: Aluminum trimethoxide acts primarily through its ability to form strong bonds with oxygen-containing compounds. This property makes it an effective catalyst and reducing agent. In catalysis, it facilitates the formation and breaking of chemical bonds, thereby speeding up reactions. In reduction reactions, it donates electrons to carbonyl compounds, converting them to alcohols.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Triethoxyaluminum (Al(OCH₂CH₃)₃)

- Structure and Reactivity : Triethoxyaluminum replaces methoxy groups with ethoxy ligands. The bulkier ethoxy groups reduce Lewis acidity compared to Trimethoxyaluminum, impacting its reactivity in catalytic applications.

- Applications: Both compounds hydrolyze to generate alcohols (methanol vs. ethanol), but this compound’s smaller ligands may favor faster hydrolysis, making it more reactive in sol-gel processes or precursor synthesis .

Functional Analogs: Tridentate Phenoxyimino-Phenoxy Aluminum Complexes

- Structure: These complexes feature a tridentate ligand system (e.g., phenoxyimino-phenoxy) instead of simple alkoxy groups, enhancing steric and electronic tuning .

- Catalytic Performance: Unlike this compound, these complexes exhibit high efficiency in CO₂-epoxide coupling, achieving turnover frequencies (TOF) > 1,000 h⁻¹ under mild conditions. This compound’s simpler structure may limit its catalytic versatility but offers cost advantages .

Reducing Agents: Lithium this compound Hydride (LiAl(OMe)₃H)

- Selectivity : LiAl(OMe)₃H, a this compound derivative, is less reactive than lithium aluminum hydride (LiAlH₄) but more selective in reducing esters and ketones without attacking sensitive functional groups (e.g., epoxides) .

- Solubility: The methoxy groups improve solubility in polar aprotic solvents (e.g., THF), whereas bulkier analogs like lithium tri-tert-butoxyaluminum hydride require nonpolar solvents .

Data Table: Comparative Properties of this compound and Analogs

| Compound | Formula | Key Applications | Reactivity Notes | Safety Considerations |

|---|---|---|---|---|

| This compound | Al(OCH₃)₃ | Catalyst precursor, reducing agent precursor | High Lewis acidity; hydrolyzes to methanol | Releases methanol; moisture-sensitive |

| Lithium this compound hydride | LiAl(OMe)₃H | Selective reduction of esters/ketones | Moderate reactivity; THF-soluble | Less pyrophoric than LiAlH₄ |

| Tridentate phenoxyimino-Al complex | Al(C₆H₄O)₃N | CO₂-epoxide coupling | High TOF (>1,000 h⁻¹); requires co-catalyst | Low toxicity; non-pyrophoric |

| Tripropylaluminum | Al(CH₂CH₂CH₃)₃ | Olefin polymerization | Pyrophoric; reacts explosively with water | Strict inert-atmosphere handling |

Q & A

Q. What are the standard synthetic protocols for preparing Trimethoxyaluminum, and how do reaction conditions influence purity and yield?

this compound is typically synthesized via alkoxylation reactions using aluminum precursors (e.g., AlCl₃ or AlH₃) and methanol. Critical parameters include stoichiometric ratios, solvent choice (e.g., THF or toluene), and moisture exclusion to prevent hydrolysis. For example, lithium this compound hydride is prepared by reacting LiAlH₄ with methanol in THF under inert conditions, with purity dependent on reaction time and temperature gradients . Yield optimization requires rigorous drying of solvents and substrates, as residual water promotes side reactions.

Q. What spectroscopic techniques are effective for characterizing this compound, and what spectral markers indicate successful synthesis?

Key techniques include:

- ¹H NMR : Methoxy (-OCH₃) protons appear as sharp singlets at ~3.2–3.5 ppm in deuterated THF.

- ²⁷Al NMR : A resonance near 80–100 ppm confirms tetrahedral aluminum coordination.

- FT-IR : Absorbance bands at ~1050–1100 cm⁻¹ (Al-O-C stretching) and ~2850–2950 cm⁻¹ (C-H stretching in methoxy groups) validate structural integrity. Contaminants like unreacted AlH₃ or LiCl byproducts are detectable via X-ray diffraction (XRD) or elemental analysis .

Q. What are the key safety considerations when handling this compound in laboratory settings?

this compound is moisture-sensitive and reacts exothermically with water, releasing methanol and aluminum oxides. Safety protocols include:

- Use of anhydrous solvents and inert-atmosphere gloveboxes.

- Personal protective equipment (PPE) such as nitrile gloves and splash goggles.

- Storage in sealed, nitrogen-purged containers away from oxidizers. Acute exposure risks (e.g., respiratory irritation) require immediate ventilation and medical evaluation .

Advanced Research Questions

Q. How does this compound’s Lewis acidity compare to other aluminum alkoxides in catalytic applications?

this compound exhibits moderate Lewis acidity due to electron-withdrawing methoxy groups, which enhance its electrophilicity compared to bulkier alkoxides (e.g., tri-tert-butoxyaluminum). Quantitative comparisons use Gutmann-Beckett measurements or computational Lewis acidity scales. For instance, in α-ketol reductions, this compound’s selectivity for secondary alcohols over tertiary ones correlates with its ability to stabilize transition states via Al-O coordination .

Q. What strategies optimize this compound’s stability in solution-phase reactions, particularly regarding solvent selection and moisture control?

Stability is maximized by:

- Solvent choice : Aprotic solvents like THF or toluene minimize ligand exchange. Polar solvents (e.g., DMF) destabilize the complex via competitive coordination.

- Additives : Chelating agents (e.g., crown ethers) or sterically hindered bases (e.g., 2,6-lutidine) mitigate hydrolysis.

- Moisture control : Reaction vessels should maintain <1 ppm H₂O, achievable through molecular sieves or vacuum-line techniques. Real-time monitoring via Karl Fischer titration ensures compliance .

Q. How can researchers resolve contradictory data in the reduction efficiency of this compound-based reagents across different α-ketol substrates?

Contradictions often arise from substrate steric effects or competing reaction pathways. Systematic approaches include:

- Kinetic studies : Compare reaction rates under controlled conditions (temperature, solvent, reagent excess).

- Computational modeling : DFT calculations can identify steric/electronic barriers to hydride transfer.

- Spectroscopic validation : In situ NMR or IR monitors intermediate formation (e.g., alkoxyaluminum adducts). For example, bulky α-ketols show lower reactivity due to hindered access to the aluminum center .

Methodological Guidance for Data Interpretation

- Contradictory results : Use control experiments to isolate variables (e.g., substrate purity, reagent aging). Cross-validate findings with multiple characterization techniques (e.g., NMR, GC-MS).

- Statistical rigor : Replicate experiments ≥3 times, reporting mean values with standard deviations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.